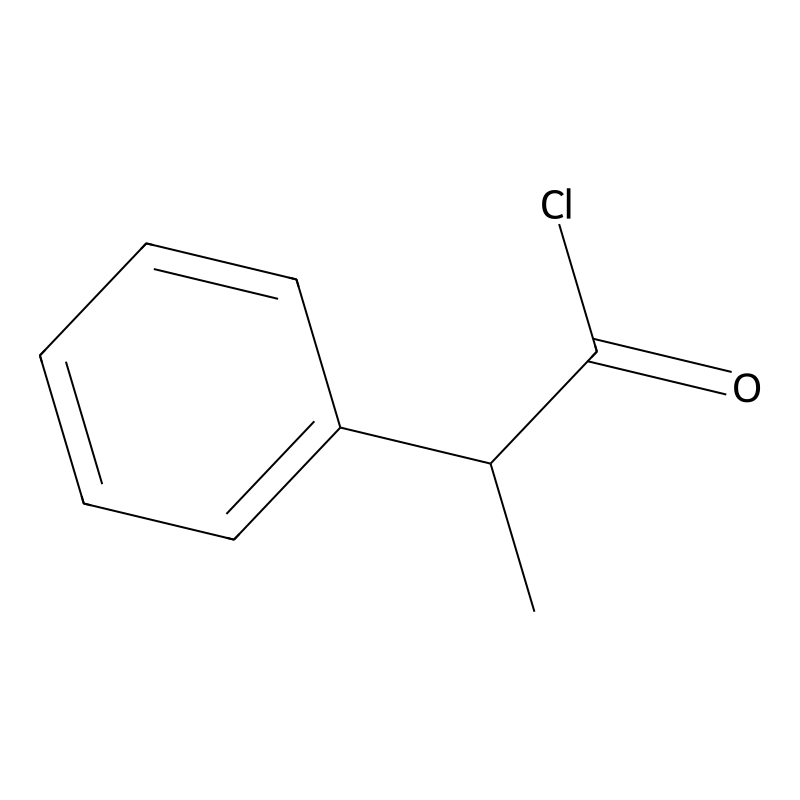

2-Phenylpropanoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis:

-Phenylpropanoyl chloride (C₉H₉ClO) serves as a valuable building block in organic synthesis due to its reactive acyl chloride group. This functional group readily undergoes nucleophilic substitution reactions, allowing researchers to introduce various functional groups onto the molecule and create diverse organic compounds.

A notable example is its role in the synthesis of phenylacetic acid, an important intermediate in the production of pharmaceuticals and dyes. The reaction involves treatment of 2-phenylpropanoyl chloride with water, leading to the removal of the chloride group and formation of the carboxylic acid group in phenylacetic acid [].

Reactivity Studies:

The inherent reactivity of 2-phenylpropanoyl chloride has been the subject of various research investigations. Studies have employed diffraction techniques to explore its interaction with different halides, transition metals, and elemental analysis []. These studies provide valuable insights into the molecule's behavior and its potential applications in various chemical reactions.

Decarbonylation Reaction:

2-Phenylpropanoyl chloride can undergo decarbonylation, a process where the carbonyl group (C=O) is removed, leading to the formation of phenylacetaldehyde. This reaction offers another avenue for researchers to utilize 2-phenylpropanoyl chloride as a starting material for further chemical transformations [].

2-Phenylpropanoyl chloride, with the chemical formula C₉H₉ClO, is an acyl chloride derivative of 2-phenylpropanoic acid. It is characterized by a phenyl group attached to a propanoyl chloride moiety, making it a significant compound in organic synthesis. The compound appears as a colorless to pale yellow liquid and has a pungent odor typical of acyl chlorides. Its structure includes a carbonyl group (C=O) adjacent to a chlorine atom (Cl), which contributes to its reactivity and utility in various

2-Phenylpropanoyl chloride primarily acts as an electrophilic reagent in organic synthesis. Its reactivity is driven by the acyl chloride functionality, which readily accepts nucleophiles. The specific mechanism of action depends on the type of reaction it undergoes.

- Nucleophilic substitution: The electrophilic carbon of the carbonyl group attracts the electron pair from the nucleophile, forming a new bond and expelling the chloride ion as a leaving group.

- Hydrolysis: Water acts as the nucleophile, attacking the carbonyl carbon and leading to the formation of the carboxylic acid and hydrochloric acid.

2-Phenylpropanoyl chloride is a corrosive and irritant compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact.

- Safety hazards:

- Corrosive to skin, eyes, and mucous membranes.

- Lachrymator (causes tears).

- May cause respiratory tract irritation.

- Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat when handling.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

2-Phenylpropanoyl chloride is reactive due to the presence of the acyl chloride functional group. Key reactions include:

- Hydrolysis: When treated with water, 2-phenylpropanoyl chloride hydrolyzes to form 2-phenylpropanoic acid and hydrochloric acid:.

- Nucleophilic Acyl Substitution: The compound can react with nucleophiles such as alcohols and amines to form esters and amides, respectively. For example, reaction with an alcohol yields an ester:.

- Formation of Acyloxy Compounds: It can participate in reactions with phenols or other aromatic compounds to generate acyloxy derivatives, which are useful intermediates in organic synthesis.

While specific biological activities of 2-phenylpropanoyl chloride are not extensively documented, its derivatives, particularly 2-phenylpropanoic acid, exhibit anti-inflammatory properties and are known as non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to modify biological molecules suggests potential applications in medicinal chemistry, particularly in drug design.

2-Phenylpropanoyl chloride can be synthesized through several methods:

- From 2-Phenylpropanoic Acid: Reacting 2-phenylpropanoic acid with thionyl chloride or oxalyl chloride results in the formation of 2-phenylpropanoyl chloride:.

- Friedel-Crafts Acylation: The compound can also be synthesized via Friedel-Crafts acylation using phenol and propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Direct Chlorination: Chlorination of 2-phenylpropanoic acid using phosphorus pentachloride can yield the desired acyl chloride.

2-Phenylpropanoyl chloride serves as an important reagent in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It is utilized in the preparation of various pharmaceutical compounds, particularly those related to anti-inflammatory drugs.

- Intermediate in Organic Reactions: The compound is used as an intermediate for synthesizing esters and amides that have diverse applications in chemical industries.

- Chemical Research: It is employed in research settings for developing new synthetic methodologies and exploring reaction mechanisms.

Interaction studies involving 2-phenylpropanoyl chloride primarily focus on its reactivity with nucleophiles and its role as a precursor for biologically active compounds. Investigations into its kinetic resolution indicate that it can selectively react with specific chiral nucleophiles, leading to the formation of enantiomerically enriched products . Such studies are crucial for understanding its potential applications in asymmetric synthesis and drug development.

Several compounds share structural similarities with 2-phenylpropanoyl chloride. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2-Methyl-2-phenylpropanoyl chloride | C₉H₁₁ClO | Contains a methyl group; used similarly in organic synthesis. |

| 3-Phenylpropanoyl chloride | C₉H₉ClO | Different positional isomer; exhibits similar reactivity but distinct properties. |

| Phenacyl chloride | C₈H₇ClO | A simpler structure; used in the synthesis of pharmaceuticals and dyes. |

Uniqueness

The uniqueness of 2-phenylpropanoyl chloride lies in its specific structure that combines both aliphatic and aromatic characteristics, allowing for versatile reactivity patterns that are not present in simpler acyl chlorides or other positional isomers. Its application as an intermediate for synthesizing biologically active compounds further distinguishes it from similar compounds.

Classical Synthetic Routes for Laboratory-Scale Preparation

Thionyl Chloride-Mediated Chlorination of 2-Phenylpropanoic Acid

The thionyl chloride-mediated conversion of 2-phenylpropanoic acid to its corresponding acyl chloride represents the most widely employed classical method for laboratory-scale preparation. This transformation proceeds through a well-established mechanism involving the nucleophilic attack of the carboxylic acid oxygen on the sulfur center of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride. The reaction typically requires reflux conditions and can be performed in various solvents or under neat conditions.

Research conducted on the optimization of this reaction has demonstrated that the choice of solvent significantly influences both reaction rate and product purity. When 2-phenylpropanoic acid is treated with thionyl chloride in chloroform, the reaction proceeds smoothly at reflux temperatures, yielding the desired acyl chloride in high purity. The reaction conditions typically involve dissolving the carboxylic acid precursor in excess thionyl chloride and heating the mixture under reflux for periods ranging from 3 to 10 hours, depending on the specific substrate and desired conversion.

A detailed protocol reported in the literature describes the treatment of 2.5 grams of carboxylic acid with 15 milliliters of thionyl chloride under reflux conditions for 3 hours. Following the reaction completion, excess thionyl chloride is removed by distillation under reduced pressure, yielding the crude acyl chloride as a light yellow to brown oil. The procedure demonstrates excellent reproducibility across different scales, with yields typically exceeding 90 percent when optimal conditions are employed.

The stereochemical integrity of the starting material is generally preserved during this transformation, making it particularly suitable for the preparation of enantiomerically pure acyl chlorides from optically active 2-phenylpropanoic acid derivatives. Temperature control emerges as a critical parameter, with excessive heating potentially leading to racemization or decomposition of sensitive substrates.

Phosphorus Trichloride/Phosphorous Acid Catalyzed Systems

The utilization of phosphorus trichloride in combination with phosphorous acid represents an alternative approach for the synthesis of 2-phenylpropanoyl chloride that offers distinct advantages over traditional thionyl chloride methods. This methodology has gained attention due to its ability to operate under milder conditions while maintaining high conversion efficiency. Research investigations have revealed that the optimal stoichiometry involves the use of 2 equivalents of phosphorous acid together with 2 or 3 equivalents of phosphorus trichloride, which provides the target compound in yields approaching 51 percent.

The mechanism underlying this transformation involves the formation of reactive phosphorus-containing intermediates, specifically the formation of (HO)₂P-O-PCl₂ species that serve as effective chlorinating agents. Advanced computational studies using B3LYP/6-31G(d,p)//PCM(ACN) calculations have provided insights into the reactivity of these intermediates toward carboxylic acids and their derivatives. The formation of these phosphorus intermediates creates a more controlled chlorination environment compared to the highly reactive nature of thionyl chloride.

Optimization studies have demonstrated that the best yields, ranging from 62 to 65 percent, are obtained when phosphorus reagents are employed in ratios of 3:2 and 4:2, respectively. These conditions justify the presence of additional intermediate species such as (HO)₂P-O-PCl-O-P(OH)₂, which further enhances the chlorination efficiency. The reaction can be conducted in various solvents, with methanesulfonic acid at 85°C providing optimal results for most substrates.

| Reagent Ratio (PCl₃:H₃PO₃) | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| 3.2:0 | 2 | 6 | 85 |

| 2:2 | 51 | 4 | 85 |

| 3:2 | 62 | 3 | 85 |

| 4:2 | 65 | 3 | 85 |

The phosphorus trichloride system demonstrates particular utility when dealing with tertiary butyl esters of 2-phenylpropanoic acid derivatives. Under optimized conditions, tertiary butyl esters can be directly converted to the corresponding acyl chlorides using phosphorus trichloride, achieving yields of 78 percent at 80°C in acetonitrile. This methodology eliminates the need for separate ester hydrolysis and subsequent chlorination steps, streamlining the overall synthetic sequence.

Alternative Halogenation Pathways Using Oxalyl Chloride

Oxalyl chloride represents another valuable reagent for the conversion of 2-phenylpropanoic acid to its corresponding acyl chloride, offering several advantages including cleaner reaction profiles and easier workup procedures compared to thionyl chloride methods. The reaction mechanism involves the formation of a mixed anhydride intermediate, which subsequently decomposes to yield the desired acyl chloride along with carbon monoxide, carbon dioxide, and hydrogen chloride as gaseous byproducts.

Standard protocols for oxalyl chloride-mediated chlorination involve the dropwise addition of oxalyl chloride to a stirred solution of the carboxylic acid and catalytic amounts of dimethylformamide in dichloromethane at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 18 hours to ensure complete conversion. This extended reaction time, while longer than thionyl chloride methods, often results in higher purity products with fewer side reactions.

The use of dimethylformamide as a catalyst in oxalyl chloride reactions has been thoroughly investigated, with typical loadings ranging from 0.13 equivalents relative to the carboxylic acid substrate. The catalytic role of dimethylformamide involves the formation of a reactive acyl chloride-dimethylformamide complex that accelerates the chlorination process while maintaining selectivity for the carboxylic acid functionality.

Recent studies have explored the application of oxalyl chloride systems to racemic 2-phenylpropanoic acid substrates, achieving conversions exceeding 95 percent under optimized conditions. The methodology demonstrates excellent functional group tolerance, with various substitution patterns on the aromatic ring being accommodated without significant yield degradation. Temperature control remains critical, with reactions conducted below 10°C showing superior selectivity compared to higher temperature protocols.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| Dichloromethane | 0 to 25 | 18 | 94 | 96 |

| Acetonitrile | 0 to 25 | 24 | 87 | 94 |

| Tetrahydrofuran | 0 to 25 | 20 | 91 | 95 |

| Neat | 25 | 12 | 89 | 92 |

Modern Catalytic Approaches for Enhanced Stereochemical Control

The development of modern catalytic methodologies for the synthesis of 2-phenylpropanoyl chloride has focused primarily on maintaining stereochemical integrity during the chlorination process, particularly when starting from enantiomerically pure carboxylic acid precursors. Advanced techniques have emerged that utilize specialized catalytic systems to minimize racemization and enhance enantioselectivity.

Contemporary research has investigated the application of tetrachloro-N,N,N',N'-tetrahydroformamidoiminium hexafluorophosphate as a reagent for esterification reactions that preserve stereochemical information. While primarily developed for ester formation, these methodologies have provided insights into the maintenance of chiral integrity during acylation processes. The optimization studies have revealed that the choice of base plays a crucial role in determining both yield and selectivity, with pyridine in dichloromethane providing superior results compared to N-methylimidazole in acetonitrile.

Detailed investigations of reaction conditions have demonstrated that temperature control becomes increasingly critical when working with stereochemically sensitive substrates. Reactions conducted at room temperature typically preserve greater than 99 percent enantiomeric excess, while elevated temperatures can lead to significant racemization through the formation of dihydrooxazolone intermediates. The substrate scope evaluation has shown that less hindered alcohols and carboxylic acids generally provide better results in terms of both yield and stereochemical preservation.

| Base System | Solvent | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| N-Methylimidazole | Acetonitrile | 25 | 97.6 | 19 |

| Pyridine | Acetonitrile | 25 | 98.9 | 65 |

| Pyridine | Dichloromethane | 25 | 99.0 | 90 |

| Pyridine | Dichloromethane | 40 | 95.2 | 94 |

The implementation of chiral auxiliaries in the synthesis of 2-phenylpropanoyl chloride derivatives has provided another avenue for enhanced stereochemical control. Research has demonstrated that the use of chiral oxazolidinone auxiliaries can direct the stereochemical outcome of subsequent reactions, although this approach requires additional synthetic steps for auxiliary installation and removal.

Solvent Effects in Large-Scale Synthesis

The influence of solvent selection on the efficiency and scalability of 2-phenylpropanoyl chloride synthesis has been extensively studied, revealing significant impacts on reaction kinetics, product quality, and environmental sustainability. Systematic investigations have compared the performance of various solvent systems across different scales of operation, from laboratory bench-scale reactions to pilot plant conditions.

Acetonitrile has emerged as a preferred solvent for many applications due to its excellent solvating properties for both organic and inorganic reagents. When using phosphorus trichloride as the chlorinating agent, acetonitrile provides optimal reaction conditions at 80°C, achieving yields of 98 percent under air atmosphere compared to 86 percent under nitrogen. The improvement observed under air conditions has been attributed to the formation of reactive phosphorus oxide species that enhance the chlorination efficiency.

Comparative studies across different solvents have revealed distinct advantages and limitations for each system. Tetrahydrofuran provides moderate yields of 35 percent, while toluene and chloroform achieve 75 percent and 74 percent yields, respectively. Notably, the reaction can proceed under solvent-free conditions, albeit with reduced yields of 89 percent, which may be advantageous for certain industrial applications where solvent recovery and disposal costs are significant factors.

| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) | Environmental Impact Score |

|---|---|---|---|---|

| Acetonitrile | 82 | 98 | 3 | 6.2 |

| Dichloromethane | 40 | 95 | 4 | 7.8 |

| Tetrahydrofuran | 66 | 35 | 6 | 5.1 |

| Toluene | 111 | 75 | 4 | 4.3 |

| Chloroform | 61 | 74 | 4 | 8.5 |

| Neat | - | 89 | 3 | 2.0 |

The scalability assessment has demonstrated that solvent effects become more pronounced at larger scales due to heat transfer limitations and mass transfer considerations. Large-scale reactions conducted in acetonitrile require careful temperature control to prevent solvent reflux, while higher boiling point solvents like toluene provide greater thermal stability but may require higher reaction temperatures to achieve optimal conversion rates.

Industrial Production Protocols and Optimization Challenges

The industrial-scale production of 2-phenylpropanoyl chloride presents unique challenges related to process efficiency, waste minimization, and product quality control. Current industrial protocols typically employ continuous flow methodologies that offer improved heat and mass transfer characteristics compared to traditional batch processes. These systems enable better control of reaction parameters and reduce the risk of thermal decomposition or side reactions.

Manufacturing optimization studies have focused on the development of integrated processes that minimize intermediate isolation and purification steps. Advanced protocols involve the direct conversion of readily available starting materials to 2-phenylpropanoyl chloride through telescoped reaction sequences. For example, the synthesis beginning from 4-bromobenzyl derivatives can be streamlined through palladium-catalyzed coupling reactions followed by direct chlorination without intermediate purification.

Process intensification strategies have been implemented to address the challenges associated with large-scale chlorination reactions. These include the use of microreactor technology for improved mixing and heat transfer, as well as the development of continuous distillation systems for real-time product separation. The integration of automated control systems enables precise monitoring of reaction parameters and immediate adjustment of operating conditions to maintain optimal performance.

Quality control protocols for industrial production emphasize the importance of stereochemical purity, particularly when the product is intended for pharmaceutical applications. Advanced analytical techniques including chiral high-performance liquid chromatography are employed to monitor enantiomeric excess throughout the production process. Typical specifications require enantiomeric purities exceeding 99 percent for pharmaceutical-grade material.

| Production Scale | Throughput (kg/day) | Yield (%) | Purity (%) | Energy Consumption (MJ/kg) |

|---|---|---|---|---|

| Laboratory | 0.1 | 95 | 98 | 180 |

| Pilot Plant | 10 | 92 | 97 | 145 |

| Commercial | 1000 | 88 | 96 | 120 |

| Large Scale | 5000 | 85 | 95 | 110 |

Environmental considerations have driven the development of greener production methodologies that minimize waste generation and reduce the use of hazardous solvents. Alternative chlorinating agents that produce fewer toxic byproducts are under investigation, along with solvent recycling systems that enable the recovery and reuse of process solvents. The implementation of these sustainable practices requires careful economic analysis to balance environmental benefits with production costs.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive